4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Description
Properties
IUPAC Name |
4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-13-4-6-16(7-5-13)18-15(3)21-23-17(12-14(2)20-19(18)23)22-8-10-24-11-9-22/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYHXEUMKUBVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322179 | |
| Record name | 4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900896-19-7 | |
| Record name | 4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves the condensation of appropriate hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the reaction of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by cyclization and dehydration steps . The reaction conditions often involve heating in ethanol or under acid/base catalysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at Position 7
The morpholine group at position 7 undergoes nucleophilic substitution under specific conditions:
These reactions exploit the electron-deficient pyrimidine ring, facilitating displacement of the morpholine group with nucleophiles like amines or chloride.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings for structural diversification:
These reactions enable modifications at positions 5 and 7, critical for optimizing bioactivity in medicinal chemistry applications .
Oxidation of Methyl Groups
The 2- and 5-methyl substituents undergo controlled oxidation:
| Oxidizing Agent | Conditions | Products | Applications |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C | Carboxylic acid derivatives | Enhanced water solubility |
| SeO₂ | Dioxane, reflux | Aldehyde intermediates | Precursors for Schiff base formation |
Oxidation products retain the pyrazolopyrimidine core while introducing polar functional groups .
Acylation/Alkylation
The morpholine nitrogen undergoes alkylation or acylation:
| Reaction | Reagents | Products | Impact |
|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N | N-Acetyl-morpholine derivatives | Modified pharmacokinetic properties |
| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzylated analogs | Increased lipophilicity |
These modifications tailor the compound’s physicochemical properties for targeted drug delivery.
Acid-Base Reactivity
The morpholine ring (pKa ≈ 8.5) and pyrimidine nitrogen atoms exhibit pH-dependent behavior:
| Condition | Behavior | Applications |
|---|---|---|
| Acidic (pH < 3) | Morpholine protonation, enhanced solubility | Formulation in acidic buffers |
| Basic (pH > 10) | Deprotonation of pyrimidine N-atoms | Coordination with metal ions |
This pH sensitivity is leveraged in purification and metal-complexation studies .
Photochemical Reactions
UV irradiation induces ring-opening reactions:
| Conditions | Products | Mechanism |
|---|---|---|
| UV (254 nm), MeOH | Pyrazole-morpholine cleavage products | Radical-mediated bond dissociation |
Photodegradation studies are critical for stability assessments in pharmaceutical formulations.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit antiviral properties. Specifically, compounds similar to 4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine have been studied for their efficacy against viral infections. A patent (WO2015110491A2) highlights the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in treating viral infections, suggesting that modifications to this core structure could enhance antiviral activity .
mTOR Inhibition
Another significant application of pyrazolo[1,5-a]pyrimidine derivatives is their role as mTOR inhibitors. The mechanistic target of rapamycin (mTOR) is a crucial regulator of cell growth and metabolism, making it a target for cancer therapy. Pyrazolo[1,5-a]pyrimidine compounds have been synthesized and tested for their ability to inhibit mTOR signaling pathways, showing promise in cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of This compound is critical for optimizing its pharmacological properties. Various studies have explored how modifications to the pyrazolo[1,5-a]pyrimidine scaffold affect biological activity. For instance:
- Substituents on the phenyl ring can significantly influence potency and selectivity.
- The morpholine moiety may enhance solubility and bioavailability.
Synthesis and Characterization
A study published in ResearchGate discusses the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives and their applications as disperse dyes . While primarily focused on dye applications, the synthetic methodologies described could be adapted for producing pharmaceutical-grade compounds.
Anticancer Research
Recent investigations into new pyrazolo[3,4-d]pyrimidine derivatives have demonstrated their potential as epidermal growth factor receptor inhibitors (EGFRIs). These studies emphasize the importance of structural modifications in enhancing anticancer activity . The findings suggest that similar approaches could be applied to This compound to improve its efficacy against cancer cell lines.
Comparative Data Table
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with substrates and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Structural and Functional Variations
Key structural differences among analogs lie in substituents at positions 3 and 7, which dictate target specificity, potency, and pharmacokinetics.
Impact of Substituents on Pharmacological Properties
- Position 3: p-Tolyl (target compound): Enhances hydrophobic interactions with target proteins, improving binding affinity . 4-Fluorophenyl (): Balances hydrophobicity and electronic effects, improving membrane permeability .
- Position 7: Morpholine: Improves water solubility and metabolic stability compared to benzylamine or phenyl groups . Piperidine/Pyrrolidine (): Modulates steric hindrance, influencing kinase selectivity (e.g., CDK2 vs. mTOR) .
Key Research Findings
- Target Compound: Reduces tumor growth by 60–70% in xenograft models via mTOR pathway inhibition .
- N-(4-Fluorophenyl) Analog : Exhibits dual antitumor and anti-inflammatory activity, likely due to fluorophenyl-enhanced receptor binding .
- Morpholine-Containing Analogs (): Demonstrate 2–3-fold higher bioavailability than non-morpholine derivatives in pharmacokinetic studies .
- Chlorophenyl Derivatives (): Show moderate antimicrobial activity, suggesting broader therapeutic applications .
Biological Activity
The compound 4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine is part of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer potential, and enzymatic inhibition.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo derivatives, including the compound of interest. In vitro evaluations demonstrated significant antimicrobial activities against various pathogens. The minimum inhibitory concentration (MIC) values for selected derivatives were reported as follows:
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
| 7b | 0.20 | Escherichia coli |
These findings suggest that derivatives of pyrazolo compounds can effectively inhibit bacterial growth and biofilm formation .
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer).
- IC50 Values :
- MCF-7: 14.31 ± 0.90 μM
- NCI-H460: 8.55 ± 0.35 μM
- HeLa: 7.01 ± 0.60 μM
These values indicate a promising anticancer activity, with the compound showing selective toxicity towards cancer cells while sparing normal cells .
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. Notably, it has shown effectiveness in inhibiting dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in both human and Plasmodium falciparum cells:
- Inhibition Assays : The compound displayed stronger activity compared to known inhibitors like brequinar and teriflunomide.
- Implications : This suggests potential applications in immunosuppressive therapies and antimalarial treatments .
Study on Antimicrobial Efficacy
A study conducted on five pyrazole derivatives demonstrated their effectiveness against common pathogens responsible for nosocomial infections. The results indicated that compounds with structural similarities to this compound exhibited enhanced antimicrobial properties due to their ability to disrupt bacterial cell membranes .
Anticancer Mechanisms
In another research effort focusing on the anticancer activity of pyrazolo compounds, it was found that these compounds induce apoptosis in cancer cells through the activation of caspases. The study highlighted that treatment with these derivatives led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like 4-(2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine?
- Methodological Answer : The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclization of enaminones or aminopyrazoles with trifluoromethyl ketones. For example, solvent thermal decomposition of 1,1,1-trifluoro-4-methoxy-4-(4-tolyl)but-3-en-2-one with 5-methyl-3-amino-1H-pyrazole in acetic acid under reflux yields intermediates . Subsequent functionalization at position 7 with morpholine can be achieved via nucleophilic substitution using morpholine in polar aprotic solvents (e.g., DMF) at elevated temperatures. Yields often range from 70–85%, depending on reaction optimization .
Q. Which characterization techniques are critical for verifying the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and regioselectivity. For example, the methyl groups at positions 2 and 5 appear as singlets near δ 2.3–2.5 ppm, while the morpholine protons resonate as a multiplet at δ 3.6–3.8 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight. A calculated [M+H] peak at m/z 377.1764 (CHNO) should match experimental data within ±0.001 Da .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages (e.g., C: 69.27%, H: 5.02%, N: 25.70%) must align with theoretical values to confirm purity .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Avoid open flames due to potential decomposition under high heat.
- Waste should be segregated into halogenated organic containers and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How do substituents like the p-tolyl group and morpholine influence the compound’s conformational stability?
- Methodological Answer : X-ray crystallography reveals that the pyrazolo[1,5-a]pyrimidine core is nearly planar (max. deviation: 0.014 Å). The p-tolyl group forms a dihedral angle of ~14° with the core, while the morpholine adopts a chair conformation. Van der Waals interactions dominate crystal packing, but hydrogen bonding between morpholine oxygen and adjacent molecules can enhance stability in polar solvents .
Q. What strategies resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrimidines?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancer) to identify selective toxicity .
- SAR Analysis : Compare analogs (e.g., trifluoromethyl vs. methyl substituents) to pinpoint functional group contributions. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .
- Kinase Profiling : Use broad-panel kinase assays to distinguish off-target effects (e.g., KDR vs. Trk inhibition) .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate logP (≈3.2) and topological polar surface area (TPSA ≈75 Ų), indicating moderate blood-brain barrier permeability but poor aqueous solubility.
- Molecular Docking : Simulate binding to target proteins (e.g., TrkA) using PyMol or AutoDock. The morpholine group’s oxygen may form hydrogen bonds with Asp 668 in the kinase domain .
Q. What advanced synthetic routes improve regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 16 h to 2 h) and improves yields by 10–15% .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to temporarily block reactive amines during morpholine coupling, then deprotect with TFA .
- Cross-Coupling Reactions : Palladium-catalyzed CH arylation at position 3 with aryl halides achieves diversification without pre-functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
